molecular formula C12H9BrN2O B2393999 5-bromo-1,10-phenanthroline Monohydrate CAS No. 855360-86-0

5-bromo-1,10-phenanthroline Monohydrate

Cat. No. B2393999
CAS RN: 855360-86-0
M. Wt: 277.121
InChI Key: VTTKUSYSKOIISY-UHFFFAOYSA-N
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Description

5-bromo-1,10-phenanthroline Monohydrate is a brominated derivative of 1,10-phenanthroline . It is an aromatic nitrogen heterocycle that may be used as a chelating agent in the preparation of metal-chelate complexes . It is useful to study the DNA-protein interactions due to its nuclease activity .


Molecular Structure Analysis

The molecular formula of 5-bromo-1,10-phenanthroline Monohydrate is C12H9BrN2O . The molecular weight is 259.10 g/mol . The InChIKey is GWKGPQCKIBRXGW-UHFFFAOYSA-N . The Canonical SMILES is C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br .


Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-1,10-phenanthroline Monohydrate is 259.10 g/mol . It has a XLogP3-AA value of 3.1 , indicating its lipophilicity. It has 2 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area is 25.8 Ų .

Scientific Research Applications

Synthesis of Brominated 1,10-Phenanthrolines

The compound plays a crucial role in the synthesis of brominated 1,10-phenanthrolines . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yields the brominated compounds .

Catalyst for Bromination

5-bromo-1,10-phenanthroline Monohydrate acts as a catalyst for the bromination of 1,10-phenanthroline . This process was previously only possible through the complicated multi-step and tedious Skraup synthesis method .

Study of DNA-Protein Interactions

The compound is useful in studying DNA-protein interactions due to its nuclease activity .

Redox Indicator

5-bromo-1,10-phenanthroline Monohydrate is used as a redox indicator . It helps in determining the oxidation state of a chemical species in a solution.

Spectrophotometric Assay of Silver

The compound is used as a reagent for the spectrophotometric assay of silver . This assay is used to determine the concentration of silver in a sample.

Chelating Ligand

5-bromo-1,10-phenanthroline Monohydrate acts as a chelating ligand for the determination of Fe, Pd, and V . It forms a complex with these metals, which can then be quantified.

Matrix Metalloproteinase Inhibitor

The compound also acts as a matrix metalloproteinase inhibitor . Matrix metalloproteinases are enzymes that break down proteins and are involved in many biological processes, including tissue remodeling and immune response.

Preparation of p-conjugated Polymers

The compound is used in the preparation of p-conjugated polymers . These polymers have a wide range of applications, including in organic light-emitting diodes (OLEDs), solar cells, and transistors .

Safety and Hazards

1,10-Phenanthroline monohydrate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Mechanism of Action

Target of Action

5-Bromo-1,10-phenanthroline Monohydrate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in bacterial resistance to antibiotics and bacterial chemotaxis respectively .

Mode of Action

The compound acts as a chelating ligand , binding to metal ions such as iron, palladium, and vanadium . This interaction can inhibit the activity of metalloproteases, enzymes that rely on metal ions for their function . When complexed with copper, it exhibits nuclease activity, which has been used to study DNA-protein interactions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting metalloproteases, it can impact the breakdown of proteins in the cell . Its nuclease activity, when complexed with copper, can influence DNA-protein interactions, affecting gene expression and cellular function .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability and efficacy .

Result of Action

The inhibition of metalloproteases can prevent the breakdown of certain proteins, potentially altering cellular processes . The compound’s nuclease activity can lead to changes in DNA-protein interactions, potentially affecting gene expression and cellular function .

Action Environment

The action of 5-Bromo-1,10-phenanthroline Monohydrate can be influenced by various environmental factors. For instance, the presence of metal ions is crucial for its chelating activity . Additionally, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy .

properties

IUPAC Name

5-bromo-1,10-phenanthroline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTKUSYSKOIISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1,10-phenanthroline Monohydrate

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